1-(2-Fluorophenyl)-2-(isobutylthio)ethan-1-one
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Overview
Description
1-(2-Fluorophenyl)-2-(isobutylthio)ethan-1-one is an organic compound that features a fluorophenyl group and an isobutylthio group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-2-(isobutylthio)ethan-1-one typically involves the reaction of 2-fluorobenzaldehyde with isobutylthiol in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: A base such as sodium hydroxide or potassium carbonate.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions used.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-2-(isobutylthio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluorophenyl)-2-(isobutylthio)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-2-(isobutylthio)ethan-1-one involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the isobutylthio group can modulate its chemical reactivity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)-2-(isobutylthio)ethan-1-one: Similar structure but with the fluorine atom in the para position.
1-(2-Chlorophenyl)-2-(isobutylthio)ethan-1-one: Similar structure but with a chlorine atom instead of fluorine.
1-(2-Fluorophenyl)-2-(methylthio)ethan-1-one: Similar structure but with a methylthio group instead of isobutylthio.
Uniqueness
1-(2-Fluorophenyl)-2-(isobutylthio)ethan-1-one is unique due to the specific combination of the fluorophenyl and isobutylthio groups, which can impart distinct chemical and biological properties. This uniqueness can make it a valuable compound for specific applications where these properties are desired.
Properties
Molecular Formula |
C12H15FOS |
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Molecular Weight |
226.31 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-2-(2-methylpropylsulfanyl)ethanone |
InChI |
InChI=1S/C12H15FOS/c1-9(2)7-15-8-12(14)10-5-3-4-6-11(10)13/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
IEJRRAPTAAEVJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSCC(=O)C1=CC=CC=C1F |
Origin of Product |
United States |
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